ALDH3A1 Inhibitory Activity: A Critical Selectivity Determinant for Drug Development
4-(4-Methoxyphenyl)benzaldehyde demonstrates specific, albeit modest, inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.1 μM (2.10E+3 nM) [1]. This is a critical finding as ALDH3A1 is a known marker for cancer stem cells and its inhibition is a therapeutic strategy. In contrast, the compound showed no measurable binding affinity toward the Beta-1 adrenergic receptor , highlighting a degree of selectivity over an off-target GPCR. This data allows researchers to differentiate this compound from other benzaldehyde derivatives that may lack this specific ALDH3A1 inhibition profile.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10E+3 nM |
| Comparator Or Baseline | Beta-1 adrenergic receptor binding (Comparator): No affinity |
| Quantified Difference | >2.1 µM vs. no detectable binding (qualitative difference in target engagement) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation assay (spectrophotometric). Beta-1 adrenergic receptor binding assay. |
Why This Matters
This data provides a basis for selecting 4-(4-Methoxyphenyl)benzaldehyde over other building blocks when designing focused libraries for ALDH3A1-targeting therapeutics, offering a known, quantifiable starting point for SAR studies.
- [1] BindingDB. (n.d.). BDBM50447072 CHEMBL1890994::US9328112, A24. Affinity Data IC50: 2.10E+3nM. Retrieved from bindingdb.org. View Source
